molecular formula C11H10Cl2N2O2 B13886780 4-(2,6-Dichlorobenzoyl)piperazin-2-one

4-(2,6-Dichlorobenzoyl)piperazin-2-one

Cat. No.: B13886780
M. Wt: 273.11 g/mol
InChI Key: HHPIBCMXAYHSDM-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorobenzoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazinones It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorobenzoyl)piperazin-2-one typically involves the reaction of piperazine with 2,6-dichlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorobenzoyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dichlorobenzoyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorobenzoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in a disease process .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorobenzoyl)piperazin-2-one
  • 4-(2,3-Dichlorobenzoyl)piperazin-2-one
  • 4-(2,5-Dichlorobenzoyl)piperazin-2-one

Uniqueness

4-(2,6-Dichlorobenzoyl)piperazin-2-one is unique due to its specific substitution pattern on the benzoyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

4-(2,6-dichlorobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H10Cl2N2O2/c12-7-2-1-3-8(13)10(7)11(17)15-5-4-14-9(16)6-15/h1-3H,4-6H2,(H,14,16)

InChI Key

HHPIBCMXAYHSDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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